3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1020502-14-0
Cat. No.: VC11925811
Molecular Formula: C21H23FN6O
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020502-14-0 |
|---|---|
| Molecular Formula | C21H23FN6O |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | (2-fluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H23FN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-6-4-5-7-18(17)22/h4-9H,10-13H2,1-3H3 |
| Standard InChI Key | CZBJQEFFRVXYRM-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |
| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |
Introduction
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by its unique molecular structure, which includes a pyridazine core, a piperazine moiety, and a trimethyl-pyrazole group. The presence of the 2-fluorobenzoyl group enhances its potential for biological activity, making it an interesting candidate for various pharmacological applications.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the reliable sources, but it can be inferred from its structure.
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Molecular Weight: Approximately 394.4 g/mol.
Structural Features
The compound contains several functional groups, including a piperazine ring, a pyrazole ring, and a pyridazine ring, which contribute to its biological activity and reactivity.
Synthesis Methods
The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. These methods require careful optimization of conditions such as temperature, solvent polarity, and the use of catalysts or bases to achieve high yields and purity of the final product.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in neuropharmacology, due to its structural similarity to known psychoactive compounds. Detailed studies are necessary to elucidate the exact pathways involved in its action at the molecular level.
Chemical Reactivity
The compound can participate in various chemical reactions due to its functional groups. These reactions are essential for modifying the compound's structure to enhance its pharmacological properties. Understanding these reactions requires knowledge of organic reaction mechanisms and may involve computational modeling to predict reactivity patterns.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3-methylpyrazol) | Contains chlorobenzoyl instead of fluorobenzoyl | Potentially different receptor binding profiles |
| 3-[4-(3-fluorobenzoyl)piperazin] | Lacks trimethyl groups | Simpler structure may lead to different biological activities |
| 6-(3,4-dichloropyrazol) | Different halogen substitution | May exhibit distinct pharmacological properties |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.
Research Findings and Future Directions
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